molecular formula C19H32N4O4S B13484888 Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate

Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate

Katalognummer: B13484888
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: QUBCKASPUCGHHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate is a versatile chemical compound used in various scientific research applications. It exhibits exceptional properties that enable it to be utilized in drug discovery, medicinal chemistry, and organic synthesis.

Vorbereitungsmethoden

The synthesis of tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate typically involves multi-step reactions. One common method includes the reaction of 4-amino-2-(diethylsulfamoyl)aniline with tert-butyl 4-piperazine-1-carboxylate under specific conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Analyse Chemischer Reaktionen

Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of various organic compounds.

    Biology: It is used in the development of biologically active molecules.

    Medicine: The compound is explored for its potential therapeutic properties in drug discovery.

    Industry: It is utilized in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate can be compared with similar compounds such as:

    Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate: This compound has a methyl group instead of the diethylsulfamoyl group, leading to different chemical properties and applications.

    Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate: The presence of a chlorine atom instead of the diethylsulfamoyl group results in distinct reactivity and uses.

Eigenschaften

Molekularformel

C19H32N4O4S

Molekulargewicht

412.5 g/mol

IUPAC-Name

tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H32N4O4S/c1-6-23(7-2)28(25,26)17-14-15(20)8-9-16(17)21-10-12-22(13-11-21)18(24)27-19(3,4)5/h8-9,14H,6-7,10-13,20H2,1-5H3

InChI-Schlüssel

QUBCKASPUCGHHN-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)N2CCN(CC2)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.